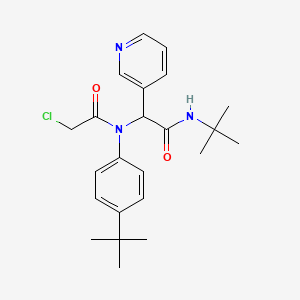

SARS-CoV-2-IN-75

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H30ClN3O2 |

|---|---|

Molecular Weight |

416.0 g/mol |

IUPAC Name |

N-tert-butyl-2-(4-tert-butyl-N-(2-chloroacetyl)anilino)-2-pyridin-3-ylacetamide |

InChI |

InChI=1S/C23H30ClN3O2/c1-22(2,3)17-9-11-18(12-10-17)27(19(28)14-24)20(16-8-7-13-25-15-16)21(29)26-23(4,5)6/h7-13,15,20H,14H2,1-6H3,(H,26,29) |

InChI Key |

RTMPWBZHQAQVCW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N(C(C2=CN=CC=C2)C(=O)NC(C)(C)C)C(=O)CCl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: SARS-CoV-2-IN-75 Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed technical overview of the mechanism of action of SARS-CoV-2-IN-75, a novel, non-peptidic covalent inhibitor of the SARS-CoV-2 main protease (Mpro). This compound, also identified as compound 13 in its primary publication, demonstrates a promising profile for the development of anti-SARS-CoV-2 therapeutics. This guide summarizes the available quantitative data, details the experimental protocols for its characterization, and visualizes its mechanism and related workflows.

Core Mechanism of Action

This compound is a chloroacetamide-based inhibitor that covalently targets the catalytic cysteine residue (Cys145) of the SARS-CoV-2 main protease (Mpro). Mpro is a viral cysteine protease essential for the replication of SARS-CoV-2. It cleaves the viral polyproteins translated from the viral RNA into functional non-structural proteins. By irreversibly binding to the active site of Mpro, this compound blocks this proteolytic activity, thereby halting the viral replication cycle.

The chloroacetamide "warhead" of this compound is an electrophilic group that reacts with the nucleophilic thiol group of the Cys145 residue in the Mpro active site, forming a stable covalent bond. X-ray crystallography studies have confirmed this covalent modification of Cys145 and have elucidated the specific protein-inhibitor interactions within the active site.

Quantitative Data Summary

The inhibitory and antiviral activities of this compound have been quantified through enzymatic and cell-based assays. The key data are summarized in the tables below.

| Inhibitor | Target | Assay Type | IC50 (μM) | Reference |

| This compound (Compound 13) | SARS-CoV-2 Mpro | Enzymatic Assay | 0.49 |

| Compound | Virus | Cell Line | Assay Type | EC68 (μM) | Reference |

| This compound (Compound 13) | SARS-CoV-2 | Not Specified | Viral Replication | 3 |

Experimental Protocols

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay

This protocol describes a fluorescence resonance energy transfer (FRET) based assay to determine the in vitro inhibitory activity of compounds against SARS-CoV-2 Mpro.

-

Reagents and Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET substrate: A peptide containing a cleavage site for Mpro, flanked by a fluorophore and a quencher.

-

Assay buffer: e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT.

-

Test compound (this compound) dissolved in DMSO.

-

384-well assay plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add a small volume (e.g., 1 μL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add a solution of recombinant SARS-CoV-2 Mpro (e.g., 50 nM final concentration) in assay buffer to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET substrate (e.g., 10 μM final concentration) to all wells.

-

Immediately begin monitoring the increase in fluorescence intensity using a plate reader (e.g., excitation at 340 nm, emission at 490 nm) over a set period (e.g., 15-30 minutes).

-

The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response curve with a suitable nonlinear regression model.

-

Cellular SARS-CoV-2 Replication Assay

This protocol outlines a cell-based assay to evaluate the antiviral efficacy of a test compound by measuring the reduction in viral titer.

-

Reagents and Materials:

-

Vero E6 cells (or other susceptible cell lines).

-

Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics).

-

SARS-CoV-2 viral stock of a known titer.

-

Test compound (this compound) dissolved in DMSO.

-

96-well cell culture plates.

-

Reagents for viral titer determination (e.g., crystal violet for plaque assays, or reagents for RT-qPCR).

-

-

Procedure:

-

Seed Vero E6 cells in 96-well plates and incubate until they form a confluent monolayer.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the growth medium from the cells and infect them with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

After a viral adsorption period (e.g., 1 hour), remove the virus inoculum and add the medium containing the different concentrations of the test compound or DMSO (vehicle control).

-

Incubate the plates for a period that allows for viral replication (e.g., 24-48 hours).

-

Collect the cell culture supernatant.

-

Determine the viral titer in the supernatant using a suitable method, such as a plaque assay or RT-qPCR.

-

Calculate the percentage of viral replication inhibition for each compound concentration compared to the DMSO control.

-

The EC68 (the concentration required to reduce the viral titer by half a log) is determined from the dose-response curve.

-

X-ray Crystallography of Mpro-Inhibitor Complex

This protocol provides a general workflow for determining the three-dimensional structure of the SARS-CoV-2 Mpro in complex with a covalent inhibitor.

-

Protein Expression and Purification:

-

Clone the gene encoding SARS-CoV-2 Mpro into an appropriate expression vector.

-

Express the protein in a suitable host system (e.g., E. coli).

-

Purify the recombinant Mpro using a series of chromatography steps (e.g., affinity, ion exchange, and size exclusion chromatography).

-

-

Crystallization:

-

Concentrate the purified Mpro to a suitable concentration (e.g., 5-10 mg/mL).

-

Incubate the Mpro with a molar excess of this compound to ensure covalent modification.

-

Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with various commercial or custom-made screens.

-

Optimize the initial crystallization hits to obtain diffraction-quality crystals.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data (indexing, integration, and scaling).

-

Solve the crystal structure using molecular replacement with a known Mpro structure as a search model.

-

Refine the structure and build the model of the inhibitor into the electron density map.

-

Validate the final structure and deposit the coordinates in the Protein Data Bank (PDB).

-

Visualizations

Caption: Covalent inhibition of SARS-CoV-2 Mpro by this compound.

Caption: Workflow for the discovery and characterization of SARS-CoV-2 Mpro inhibitors.

The Discovery and Synthesis of a Novel SARS-CoV-2 Nsp3 Macrodomain Inhibitor: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has necessitated the urgent development of effective antiviral therapeutics. A promising target for antiviral drug development is the non-structural protein 3 (Nsp3), a large multi-domain protein essential for viral replication. Within Nsp3, the macrodomain 1 (Mac1) plays a critical role in antagonizing the host's innate immune response by reversing ADP-ribosylation, a key post-translational modification in antiviral signaling. This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and characterization of a potent small molecule inhibitor of the SARS-CoV-2 Nsp3 macrodomain, referred to herein as Compound 15c, a 7H-pyrrolo[2,3-d]pyrimidine derivative. This document details the quantitative inhibitory activity, experimental protocols for its synthesis and evaluation, and visualizes the associated signaling pathways and experimental workflows.

Introduction: Targeting the SARS-CoV-2 Nsp3 Macrodomain

The SARS-CoV-2 Nsp3 macrodomain (Mac1) is an attractive target for antiviral intervention due to its crucial role in the viral life cycle. Mac1 possesses ADP-ribosylhydrolase activity, enabling it to remove ADP-ribose modifications from host proteins. This action counteracts the host's interferon-mediated antiviral response, which utilizes ADP-ribosylation as a signaling mechanism to suppress viral replication. Inhibition of Mac1 is therefore hypothesized to restore the host's innate immune signaling and curtail viral propagation.

A series of amino acid-based 7H-pyrrolo[2,3-d]pyrimidines were designed and synthesized to probe the structure-activity relationships of SARS-CoV-2 Mac1 inhibition. Among these, Compound 15c emerged as a low-micromolar inhibitor with notable selectivity for coronavirus macrodomains.

Quantitative Data Summary

The inhibitory activity of Compound 15c against the SARS-CoV-2 Nsp3 macrodomain was evaluated using multiple biophysical and enzymatic assays. The quantitative data are summarized in the tables below for clear comparison.

| Assay Type | Parameter | Value | Reference |

| AlphaScreen™ Assay | IC50 | Low micromolar | [1] |

| Fluorescence Polarization (FP) Assay | IC50 | Low micromolar | |

| ADPr-Glo™ Enzymatic Assay | Inhibition | Demonstrated | [2] |

| Differential Scanning Fluorimetry (DSF) | Thermal Shift (ΔTm) | Comparable to ADP-ribose |

Table 1: Inhibitory Activity of Compound 15c against SARS-CoV-2 Nsp3 Macrodomain

| Assay | Description |

| AlphaScreen™ | A bead-based proximity assay that measures the displacement of a biotinylated ADP-ribosylated peptide from the Mac1 domain. |

| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled ADP-ribose probe upon displacement by an inhibitor. |

| ADPr-Glo™ | A luminescence-based assay that quantifies the ADP-ribosylhydrolase activity of Mac1. |

| Differential Scanning Fluorimetry (DSF) | Measures the change in the thermal stability of the Mac1 protein upon ligand binding. |

Table 2: Description of Assays Used for Characterization

Experimental Protocols

Synthesis of Compound 15c

A representative protocol for the synthesis of 7H-pyrrolo[2,3-d]pyrimidine derivatives, based on established methodologies, is provided below.

Scheme 1: General Synthetic Route for 7H-pyrrolo[2,3-d]pyrimidine Derivatives

Caption: Synthetic pathway for Compound 15c.

Materials:

-

4-chloro-7H-pyrrolo[2,3-d]pyrimidine

-

Appropriate amino acid methyl ester hydrochloride

-

Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Magnesium sulfate (MgSO4)

-

Silica gel

Procedure:

-

Step 1: Nucleophilic Substitution. To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in DMF, add the desired amino acid methyl ester hydrochloride (1.2 equivalents) and DIPEA (3 equivalents). Stir the reaction mixture at room temperature for 16 hours.

-

Step 2: Work-up and Purification. Dilute the reaction mixture with EtOAc and wash sequentially with water and brine. Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography (EtOAc/Hexanes gradient) to afford the methyl ester intermediate.

-

Step 3: Saponification. Dissolve the methyl ester intermediate (1 equivalent) in a mixture of THF and water. Add LiOH (2 equivalents) and stir the mixture at room temperature for 4 hours.

-

Step 4: Final Work-up and Isolation. Acidify the reaction mixture to pH 3-4 with 1M HCl. Extract the product with EtOAc. Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate in vacuo to yield the final product, Compound 15c.

AlphaScreen™ Assay Protocol

-

Prepare a reaction mixture containing SARS-CoV-2 Mac1 protein, biotinylated ADP-ribosylated peptide, and the test compound (Compound 15c) in the assay buffer.

-

Incubate the mixture at room temperature to allow for binding and potential inhibition.

-

Add Streptavidin-coated Donor beads and anti-His-tag Acceptor beads.

-

Incubate in the dark to allow for bead-protein binding.

-

Read the plate on an AlphaScreen-capable plate reader at an excitation of 680 nm and emission at 520-620 nm.

-

Calculate IC50 values from the dose-response curves.

ADPr-Glo™ Enzymatic Assay Protocol

-

Set up a reaction containing SARS-CoV-2 Mac1, an ADP-ribosylated substrate, and the test compound.

-

Incubate to allow for the enzymatic hydrolysis of ADP-ribose.

-

Add the ADPr-Glo™ Reagent, which contains a phosphodiesterase to convert the released ADP-ribose to AMP.

-

Add the Kinase-Glo® Reagent to convert AMP to a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Determine the percent inhibition of Mac1 activity.

Differential Scanning Fluorimetry (DSF) Protocol

-

Prepare a mixture of SARS-CoV-2 Mac1 protein and SYPRO Orange dye in a suitable buffer.

-

Add varying concentrations of the test compound to different wells of a 96-well PCR plate.

-

Seal the plate and place it in a real-time PCR instrument.

-

Increase the temperature incrementally and monitor the fluorescence of the SYPRO Orange dye.

-

The melting temperature (Tm) is determined from the inflection point of the fluorescence curve.

-

A shift in Tm (ΔTm) in the presence of the compound indicates binding.

Signaling Pathway and Experimental Workflow

SARS-CoV-2 Nsp3 Macrodomain Signaling Pathway

The SARS-CoV-2 Nsp3 macrodomain (Mac1) interferes with the host's innate immune response, specifically the interferon (IFN) signaling pathway. Upon viral infection, host cells upregulate the expression of Poly(ADP-ribose) polymerases (PARPs), such as PARP9, which, in a complex with DTX3L, catalyze the ADP-ribosylation of target proteins. This post-translational modification serves as a signal to mount an antiviral response. The viral Mac1 enzyme counteracts this by removing the ADP-ribose modifications, thereby dampening the host's immune defense.

Caption: SARS-CoV-2 Nsp3 Mac1 signaling pathway.

Experimental Workflow for Inhibitor Screening and Validation

The discovery and validation of SARS-CoV-2 Nsp3 Mac1 inhibitors typically follow a multi-step workflow, starting from a high-throughput screen to identify initial hits, followed by secondary assays to confirm their activity and characterize their binding properties.

Caption: Workflow for inhibitor screening.

Conclusion

Compound 15c, a 7H-pyrrolo[2,3-d]pyrimidine derivative, represents a promising scaffold for the development of potent and selective inhibitors of the SARS-CoV-2 Nsp3 macrodomain. Its ability to inhibit the enzymatic activity of Mac1 and its favorable selectivity profile make it a valuable tool for further investigation into the role of the macrodomain in viral pathogenesis and as a starting point for the development of novel anti-coronaviral therapies. The detailed protocols and workflows presented in this whitepaper provide a foundation for researchers to build upon in the ongoing effort to combat COVID-19 and future coronavirus threats.

References

SARS-CoV-2-IN-75: A Technical Overview of its Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

SARS-CoV-2-IN-75 is an investigational inhibitor of SARS-CoV-2, the causative agent of COVID-19. This document provides a technical overview of the available data regarding its mechanism of action, antiviral efficacy, and the experimental methodologies used for its characterization. Based on its chemical class as a chloroacetamide-based compound, this compound is presumed to function as a covalent inhibitor of a viral protease, a mechanism shared by other inhibitors in its class.

Quantitative Antiviral Activity

While specific binding affinity data for this compound to a purified viral protein target is not publicly available, its potent antiviral effect in a cellular context has been determined. The primary quantitative measure of its efficacy is its half-log reduction in viral titer (EC68).

| Compound | Assay Type | Metric | Value | Reference |

| This compound | Cellular Viral Replication | EC68 | 3 µM | [1][2] |

This data indicates that this compound effectively inhibits the replication of SARS-CoV-2 in a cellular environment.

Presumed Mechanism of Action: Covalent Inhibition of Viral Protease

Chloroacetamide-based inhibitors are known to act as covalent inhibitors, forming a stable bond with their target protein. In the context of SARS-CoV-2, a primary target for such inhibitors is the main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is critical for the processing of viral polyproteins, a necessary step for viral replication.

The proposed mechanism involves the nucleophilic attack by the catalytic cysteine residue in the active site of the viral protease on the electrophilic chloroacetamide warhead of the inhibitor. This results in the formation of a covalent adduct, thereby irreversibly inactivating the enzyme.

Caption: Proposed mechanism of this compound action.

Experimental Protocols

Detailed experimental protocols for the specific determination of the EC68 of this compound are not publicly available. However, the following outlines a general methodology for assessing the antiviral activity of compounds against SARS-CoV-2 in a cellular assay.

Cellular Antiviral Activity Assay (General Protocol)

This protocol is based on common methods used for evaluating inhibitors of SARS-CoV-2 replication.

Caption: Generalized workflow for determining cellular antiviral activity.

1. Cell Culture:

- Maintain a suitable host cell line, such as Vero E6 cells, in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

2. Assay Procedure:

- Seed the host cells into 96-well plates at a predetermined density and allow them to adhere overnight.

- Prepare serial dilutions of this compound in culture medium.

- Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.

- Infect the cells with a SARS-CoV-2 isolate at a specific Multiplicity of Infection (MOI).

- Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

3. Quantification of Viral Replication Inhibition:

- RT-qPCR: Harvest the cell culture supernatant and extract viral RNA. Quantify the amount of viral RNA using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) targeting a specific viral gene.

- Cytopathic Effect (CPE) Reduction Assay: Visually score the wells for the presence or absence of virus-induced cell death (cytopathic effect). Alternatively, use a cell viability assay (e.g., MTS or MTT assay) to quantify the number of viable cells.

- Plaque Reduction Assay: For a more quantitative measure of infectious virus production, perform a plaque assay on the supernatant collected from the inhibitor-treated cells.

4. Data Analysis:

- Plot the percentage of viral inhibition against the logarithm of the inhibitor concentration.

- Use a non-linear regression model to fit the dose-response curve and determine the EC68 value, which is the concentration of the inhibitor that reduces the viral metric (e.g., viral RNA, plaque number) by a half-log.

Signaling Pathways

There is currently no specific information available in the public domain regarding the impact of this compound on host cell signaling pathways. The primary mechanism of action is believed to be the direct inhibition of a viral enzyme, which is essential for the virus's life cycle.

Conclusion

This compound is a promising inhibitor of SARS-CoV-2 replication with demonstrated cellular efficacy. Its chemical nature as a chloroacetamide suggests a mechanism of covalent inhibition of a viral protease, likely the main protease (Mpro/3CLpro). Further studies are required to elucidate its precise molecular target, determine its binding affinity, and fully characterize its mechanism of action and potential effects on host cell signaling. The experimental protocols outlined in this document provide a general framework for the continued investigation of this and other potential antiviral compounds.

References

"SARS-CoV-2-IN-75" in vitro antiviral activity

An In-Depth Technical Guide on the In Vitro Antiviral Activity of Novel Compounds Against SARS-CoV-2

Executive Summary

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, has spurred an unprecedented global effort in the scientific and medical communities to identify effective antiviral therapeutics.[1][2] A critical step in this process is the in vitro evaluation of novel compounds to determine their potential efficacy and safety. This technical guide provides a comprehensive overview of the methodologies and data presentation pertinent to the in vitro assessment of antiviral activity against SARS-CoV-2. While this document is structured to be a thorough resource for researchers, scientists, and drug development professionals, it is important to note that a specific compound designated "SARS-CoV-2-IN-75" was not identifiable in the reviewed scientific literature. Therefore, the data and examples presented herein are representative of the types of analyses conducted for novel antiviral candidates.

Quantitative Analysis of In Vitro Antiviral Efficacy

The initial assessment of a potential antiviral agent involves determining its efficacy in inhibiting viral replication in cell culture models. Key quantitative parameters are used to measure the potency and selectivity of the compound.

Table 1: Representative Antiviral Activity of a Novel Compound Against SARS-CoV-2 in Vero E6 Cells

| Parameter | Value (µM) | Description |

| EC50 | 0.99 | The concentration of the compound that inhibits 50% of viral replication.[3] |

| CC50 | >278 | The concentration of the compound that causes a 50% reduction in cell viability. |

| SI | >280 | Selectivity Index (CC50/EC50), a measure of the compound's therapeutic window.[3] |

Table 2: Comparative Antiviral Activity Against SARS-CoV-2 Variants

| Viral Variant | Cell Line | EC50 (µM) | Fold Change from Ancestral |

| Ancestral (WA1) | Vero E6 | 1.2 | - |

| Delta (B.1.617.2) | A549-hACE2 | 1.5 | 1.25 |

| Omicron (B.1.1.529) | Calu-3 | 2.1 | 1.75 |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and interpretation of in vitro antiviral testing results.

Cell Culture and Virus Propagation

-

Cell Lines: Vero E6 cells are commonly used for SARS-CoV-2 propagation and antiviral assays due to their high susceptibility to infection.[3][4] Other relevant cell lines include A549-hACE2 (human lung adenocarcinoma cells expressing human ACE2) and Calu-3 (human lung adenocarcinoma cells).[5]

-

Virus Strains: Initial experiments are typically conducted with an ancestral strain of SARS-CoV-2 (e.g., WA1). Subsequent testing should include prevalent variants of concern to assess the breadth of antiviral activity.

-

Virus Titration: Viral titers are commonly determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay in Vero E6 cells.[4]

Antiviral Activity Assays

-

Cell Seeding: Seed Vero E6 cells in 96-well plates and incubate until a confluent monolayer is formed.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the cell culture medium from the plates and add the compound dilutions.

-

Virus Infection: Infect the cells with SARS-CoV-2 at a specified multiplicity of infection (MOI), typically 0.01 to 0.1.[3]

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.[3]

-

CPE Evaluation: Observe the cells daily for virus-induced cytopathic effect.

-

Data Analysis: After the incubation period, fix and stain the cells with crystal violet. The absorbance is read to determine the percentage of CPE reduction compared to untreated, virus-infected controls. The EC50 value is calculated from the dose-response curve.

-

Cell Seeding: Seed Vero E6 cells in 6-well or 12-well plates and grow to confluency.

-

Virus-Compound Incubation: Incubate serial dilutions of the test compound with a standardized amount of SARS-CoV-2 for 1 hour at 37°C.

-

Infection: Add the virus-compound mixture to the cell monolayers and incubate for 1 hour.

-

Overlay: Remove the inoculum and overlay the cells with a medium containing agarose or methylcellulose to restrict virus spread to adjacent cells, thus forming plaques.

-

Incubation: Incubate the plates for 2-3 days.

-

Plaque Visualization: Fix the cells with formalin and stain with crystal violet to visualize and count the plaques.

-

Data Analysis: The percentage of plaque reduction is calculated relative to the virus-only control. The EC50 is the concentration of the compound that reduces the plaque number by 50%.

-

Experimental Setup: Follow the same initial steps as the CPE reduction assay (cell seeding, compound treatment, and virus infection).

-

RNA Extraction: At a specific time point post-infection (e.g., 24 or 48 hours), lyse the cells and extract the total RNA.

-

qRT-PCR: Perform quantitative reverse transcription PCR using primers and probes specific for a SARS-CoV-2 gene (e.g., RdRp or N gene).[5]

-

Data Analysis: Quantify the viral RNA levels and calculate the percentage of inhibition relative to the virus-only control. The EC50 is determined from the dose-response curve.

Cytotoxicity Assay

-

Cell Seeding: Seed the same cell line used for antiviral assays in 96-well plates.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (without virus).

-

Incubation: Incubate for the same duration as the antiviral assay.

-

Viability Assessment: Measure cell viability using a standard method such as the MTS assay (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay).[3]

-

Data Analysis: Calculate the percentage of cytotoxicity compared to untreated control cells. The CC50 value is the compound concentration that reduces cell viability by 50%.

Visualizing Mechanisms and Workflows

Understanding the mechanism of action of an antiviral compound is facilitated by visualizing the relevant biological pathways and experimental procedures.

Caption: SARS-CoV-2 entry into the host cell.

The above diagram illustrates the initial steps of SARS-CoV-2 infection, which are common targets for antiviral drugs. The viral Spike (S) protein binds to the host cell's ACE2 receptor.[2][6][7] The S protein is cleaved by host proteases like TMPRSS2, which facilitates membrane fusion and the release of viral RNA into the cytoplasm.[2][6]

Caption: General workflow for in vitro antiviral assays.

This workflow diagram outlines the key steps in performing in vitro antiviral activity assays, from cell preparation to data analysis, highlighting the different endpoint measurements that can be used.

Caption: Innate immune signaling pathway activation.

This diagram shows a simplified representation of the host cell's innate immune response to viral RNA, a pathway that can be modulated by both the virus and potential antiviral drugs. The detection of viral double-stranded RNA (dsRNA) by cellular sensors like RIG-I and MDA5 triggers a signaling cascade that leads to the production of interferons and pro-inflammatory cytokines, which help to control the infection.[8][9]

Conclusion

The in vitro evaluation of novel compounds is a cornerstone of antiviral drug discovery. A systematic approach, employing robust and reproducible assays, is essential for identifying and characterizing promising therapeutic candidates against SARS-CoV-2. The methodologies and data presentation formats outlined in this guide provide a framework for the comprehensive assessment of antiviral activity, cytotoxicity, and potential mechanisms of action, thereby facilitating the advancement of new treatments for COVID-19.

References

- 1. Antiviral Activity Against SARS‑CoV‑2 Variants Using in Silico and in Vitro Approaches [jmicrobiol.or.kr]

- 2. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 3. In vitro evaluation of antiviral activity of single and combined repurposable drugs against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]

- 5. researchgate.net [researchgate.net]

- 6. Strategies for Targeting SARS CoV-2: Small Molecule Inhibitors—The Current Status - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SARS-CoV-2: Repurposed Drugs and Novel Therapeutic Approaches—Insights into Chemical Structure—Biological Activity and Toxicological Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. SARS-CoV-2 signaling pathway map: A functional landscape of molecular mechanisms in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Characterization of "SARS-CoV-2-IN-75": A Review of Available Data

Initial research indicates that "SARS-CoV-2-IN-75" is not a recognized or standard nomenclature for a specific variant or strain of the SARS-CoV-2 virus in publicly available scientific literature and databases. Search results for this term primarily lead to documents that discuss the first 75 days of the COVID-19 outbreak or studies involving a number of genomes or patients that include the numeral 75.[1][2][3]

Given the absence of a defined entity known as "this compound," this guide will address plausible interpretations of the query and provide a framework for the characterization of a novel SARS-CoV-2 variant, using the well-documented Omicron subvariant BA.2.75 as a potential, though distinct, example for illustrative purposes.

Potential Interpretations of "this compound"

-

A Non-Standard or Internal Designator: It is possible that "IN-75" is an internal or non-public designation for a specific isolate or mutation under investigation by a research group. Without access to the defining data, a public-facing characterization is not feasible.

-

A Misinterpretation of Existing Nomenclature: The query might be a misinterpretation of an existing variant name. For instance, the Omicron subvariant BA.2.75 gained attention for its rapid spread in some regions.[4][5] This variant has been the subject of virological studies.[4][5]

-

A Reference to a Study Parameter: The "75" could refer to a study parameter, such as the number of patients, genomes sequenced, or days of observation, rather than a specific viral lineage.[1][2][3]

A Methodological Framework for Characterizing a Novel SARS-CoV-2 Variant

Should "this compound" be identified as a genuine variant, the following sections outline the necessary experimental and analytical workflows for its preliminary characterization. This framework is based on established protocols for studying new SARS-CoV-2 variants.

I. Genomic Surveillance and Mutational Profile

The initial step in characterizing a new variant is to determine its complete genome sequence and identify its unique set of mutations.

Experimental Protocol: Whole Genome Sequencing

-

Sample Collection: Obtain nasopharyngeal swabs or saliva samples from confirmed cases.[6]

-

RNA Extraction: Purify viral RNA from the collected samples using commercially available kits.

-

cDNA Synthesis: Reverse transcribe the viral RNA into complementary DNA (cDNA).[6]

-

Library Preparation: Prepare sequencing libraries from the cDNA, often using amplicon-based approaches (e.g., ARTIC network protocols) that target the entire SARS-CoV-2 genome.

-

Sequencing: Sequence the prepared libraries on a high-throughput platform (e.g., Illumina or Oxford Nanopore).

-

Bioinformatic Analysis: Assemble the sequencing reads to generate a consensus genome. Compare this genome to a reference sequence (e.g., Wuhan-Hu-1) to identify nucleotide substitutions, insertions, and deletions. Translate the nucleotide changes to identify amino acid mutations in the viral proteins.

Data Presentation: Mutational Profile

The identified mutations would be summarized in a table, highlighting key changes in the spike protein and other proteins of interest.

| Gene | Amino Acid Change | Potential Significance |

| Spike (S) | e.g., N501Y | Increased ACE2 receptor binding affinity.[7] |

| Spike (S) | e.g., D614G | Enhanced viral transmission.[7][8] |

| Nsp14 | e.g., P323L | Associated with viral replication fidelity. |

| ... | ... | ... |

II. Virological Characterization

This phase involves in vitro experiments to understand the functional consequences of the identified mutations.

Experimental Protocol: Pseudovirus Neutralization Assay

-

Pseudovirus Production: Generate lentiviral or VSV-based pseudoviruses that express the spike protein of the variant of interest.

-

Cell Culture: Culture human cells that express the ACE2 receptor (e.g., HEK293T-ACE2 or Vero E6).

-

Neutralization: Incubate the pseudoviruses with serial dilutions of convalescent or post-vaccination sera.

-

Infection: Add the virus-sera mixture to the ACE2-expressing cells.

-

Readout: After a set incubation period (e.g., 48-72 hours), measure the level of viral entry, typically via a reporter gene like luciferase or GFP.

-

Analysis: Calculate the 50% neutralization titer (NT50) for each serum sample to quantify the extent of immune evasion.

Experimental Protocol: Live Virus Replication Kinetics

-

Cell Infection: Infect a relevant cell line (e.g., Calu-3 for lung epithelial cells) with a known quantity of the live virus variant.

-

Time-Course Sampling: Collect supernatant from the infected cell cultures at various time points post-infection (e.g., 2, 4, 8, 24, 48, 72 hours).

-

Viral Tittering: Quantify the amount of infectious virus in the supernatant at each time point using a plaque assay or TCID50 (50% tissue culture infectious dose) assay.

-

Analysis: Plot the viral titers over time to generate a growth curve, allowing for comparison of the replication efficiency between different variants.

Data Presentation: In Vitro Phenotypes

| Metric | Reference Strain | Variant "IN-75" | Interpretation |

| Neutralization Fold Reduction (vs. Vaccine Sera) | 1x | e.g., 8.5x | Indicates significant immune evasion. |

| Receptor Binding Affinity (ACE2 Kd) | e.g., 15 nM | e.g., 5 nM | Suggests higher infectivity. |

| Peak Viral Titer (log10 PFU/mL) | e.g., 7.2 | e.g., 8.1 | Suggests more efficient replication in vitro. |

III. Pathogenicity Assessment in Animal Models

In vivo studies are crucial for understanding the disease severity caused by the new variant.

Experimental Protocol: Hamster Model of Infection

-

Animal Cohorts: Use Syrian hamsters, a well-established model for SARS-CoV-2 pathogenesis.[4]

-

Intranasal Inoculation: Inoculate hamsters with a defined dose of the variant virus.

-

Monitoring: Monitor the animals daily for weight loss and clinical signs of disease.

-

Tissue Harvesting: At specific time points post-infection, euthanize subsets of animals and harvest lung and other respiratory tissues.

-

Analysis: Measure viral loads in the tissues via RT-qPCR or plaque assay and perform histopathological analysis to assess lung damage and inflammation.

Data Presentation: In Vivo Pathogenicity

| Parameter | Reference Strain | Variant "IN-75" | Interpretation |

| Maximum Weight Loss (%) | e.g., -8% | e.g., -15% | Suggests higher virulence. |

| Lung Viral Titer (Day 4 post-infection) | e.g., 10^5 PFU/g | e.g., 10^7 PFU/g | Indicates more robust replication in the respiratory tract. |

| Histopathology Score | e.g., Mild inflammation | e.g., Severe pneumonia | Correlates with increased disease severity. |

Visualizations: Workflows and Pathways

Workflow for Novel Variant Identification and Characterization

Caption: Workflow for identifying and characterizing a novel SARS-CoV-2 variant.

SARS-CoV-2 Cellular Entry Pathway

Caption: Key steps in SARS-CoV-2 entry into a host cell.

References

- 1. The First 75 Days of Novel Coronavirus (SARS-CoV-2) Outbreak: Recent Advances, Prevention, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of SARS-CoV-2 Omicron BA.2.75 clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of SARS-CoV-2 Omicron BA.2.75 clinical isolates [ideas.repec.org]

- 6. Frontiers | Molecular characterization of SARS-CoV-2 detected in Tokyo, Japan during five waves: Identification of the amino acid substitutions associated with transmissibility and severity [frontiersin.org]

- 7. SARS-CoV-2 Mutations and Their Impact on Diagnostics, Therapeutics and Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

SARS-CoV-2-IN-75: A Covalent Inhibitor of the Main Protease - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth structural and structure-activity relationship (SAR) analysis of SARS-CoV-2-IN-75, a novel covalent inhibitor of the SARS-CoV-2 main protease (Mpro). This compound, also identified as compound 13 in its primary publication, is a non-peptidic chloroacetamide-based inhibitor that demonstrates potent antiviral activity by targeting the essential Mpro enzyme, which is critical for viral replication.[1] This document summarizes the key findings from the foundational study by Ashraf-Uz-Zaman M, et al., offering a comprehensive resource for researchers in the field of antiviral drug discovery.

Core Compound Data

| Parameter | Value | Reference |

| Compound Name | This compound (Compound 13) | [1] |

| Chemical Class | Chloroacetamide-based covalent inhibitor | [1] |

| Target | SARS-CoV-2 Main Protease (Mpro) | [1] |

| CAS Number | 2738323-08-3 | |

| Molecular Formula | C23H30ClN3O2 | |

| Antiviral Activity (EC68) | 3 µM | [1] |

Structural Analysis

High-resolution X-ray crystallography has been pivotal in elucidating the binding mode of this compound and its analogs within the active site of the SARS-CoV-2 main protease.[2] The crystal structures of Mpro in complex with chloroacetamide inhibitors, including compound 13 (this compound), have been determined at resolutions of 1.73–1.90 Å.[2]

The core mechanism of inhibition involves the covalent modification of the catalytic cysteine residue (Cys145) in the Mpro active site by the chloroacetamide warhead of the inhibitor.[1][2] This irreversible binding effectively inactivates the enzyme, thereby halting the proteolytic processing of viral polyproteins and inhibiting viral replication.

The overall structures of the Mpro-inhibitor complexes are highly similar, showing minimal deviation from the apoenzyme structure.[2] The inhibitors occupy the substrate-binding pocket, with specific interactions contributing to their potency and selectivity. The detailed interactions revealed by the X-ray crystallography of compound 13 provide a structural basis for its inhibitory activity.

Structure-Activity Relationship (SAR)

The foundational study explored the structure-activity relationships of several series of covalent, non-peptidic Mpro inhibitors, including chloroacetamide and epoxide-based compounds.[1] The SAR analysis highlights the importance of the electrophilic warhead and the specific substitutions on the inhibitor scaffold for potent Mpro inhibition.

Several chloroacetamide- and epoxide-based compounds were identified as potent inhibitors, with IC50 values against Mpro as low as 0.49 µM.[1] The study also investigated the reactivity of other cysteine residues, concluding that Cys44 of Mpro is not a suitable target for covalent inhibitor design.[1]

The cellular antiviral activity of these compounds was also evaluated, with the chloroacetamide inhibitor 13 (this compound) and epoxide inhibitor 30 demonstrating significant inhibition of SARS-CoV-2 replication with EC68 values of 3 µM and 5 µM, respectively.[1] These findings underscore the potential of these non-peptidic scaffolds for the development of effective anti-SARS-CoV-2 therapeutics.

Experimental Protocols

Synthesis of this compound (Compound 13)

The synthesis of this compound and its analogs is described in detail in the primary literature. The general synthetic route involves a multi-step process, which is crucial for the generation of a library of compounds for SAR studies. For the specific synthesis of compound 13, please refer to the experimental section of the publication by Ashraf-Uz-Zaman M, et al.[1]

SARS-CoV-2 Mpro Enzymatic Assay

The inhibitory activity of the compounds against SARS-CoV-2 Mpro is typically evaluated using a fluorescence resonance energy transfer (FRET)-based assay.[3][4]

General Protocol:

-

Reagents and Materials:

-

Recombinant SARS-CoV-2 Mpro enzyme.

-

Fluorogenic peptide substrate.

-

Assay buffer (e.g., 20 mM Tris, pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

-

Test compounds dissolved in DMSO.

-

384-well black plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

The Mpro enzyme is pre-incubated with varying concentrations of the test compounds in the assay buffer for a defined period (e.g., 15 minutes) at room temperature.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

The fluorescence intensity is monitored over time using a plate reader with appropriate excitation and emission wavelengths.

-

The initial reaction rates are calculated from the linear phase of the fluorescence signal.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Live Virus Cytopathic Effect (CPE) Assay

The antiviral activity of the compounds in a cellular context is assessed using a cytopathic effect (CPE) reduction assay.[5][6]

General Protocol:

-

Cells and Virus:

-

Vero E6 cells are commonly used as the host cell line.

-

SARS-CoV-2 virus stock with a known titer.

-

-

Procedure:

-

Vero E6 cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.

-

The cells are then treated with serial dilutions of the test compounds.

-

Subsequently, the cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

The plates are incubated for a period of time (e.g., 72 hours) to allow for viral replication and the development of CPE.

-

Cell viability is assessed using a colorimetric or fluorometric method, such as the neutral red uptake assay or a CellTiter-Glo assay.

-

The EC50 (or in this case, EC68) value, representing the concentration of the compound that protects 50% (or 68%) of the cells from virus-induced death, is calculated.

-

Visualizations

Caption: Experimental workflow for the discovery and characterization of this compound.

Caption: Catalytic cycle of SARS-CoV-2 Mpro and its inhibition by this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aurorabiolabs.com [aurorabiolabs.com]

- 4. aurorabiolabs.com [aurorabiolabs.com]

- 5. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SARS-CoV-2 Inhibitors in Plaque Reduction Assays

Topic: Utilization of a Novel Inhibitor in a SARS-CoV-2 Plaque Reduction Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

The plaque reduction neutralization test (PRNT) is the gold-standard serological assay for quantifying neutralizing antibodies against a virus.[1][2] This method can also be adapted to determine the efficacy of antiviral compounds by measuring the reduction in viral plaques in the presence of the compound. These application notes provide a detailed protocol for evaluating the antiviral activity of a hypothetical novel inhibitor, designated "SARS-CoV-2-IN-75," against SARS-CoV-2 using a plaque reduction assay. The methodology is based on established protocols for SARS-CoV-2 and is intended to be a comprehensive guide for researchers.[3][4][5][6][7]

The principle of the assay involves incubating a known concentration of SARS-CoV-2 with serial dilutions of the inhibitor before allowing the mixture to infect a confluent monolayer of susceptible host cells, such as Vero E6 cells.[2][8] An overlay medium is then added to restrict the spread of the virus, resulting in the formation of localized areas of cell death, or plaques, which can be counted.[6] The reduction in the number of plaques in the presence of the inhibitor compared to a virus-only control is used to determine its antiviral activity.

Experimental Protocols

Materials and Reagents

-

Cell Line: Vero E6 cells (ATCC CRL-1586) are a commonly used cell line for SARS-CoV-2 propagation and plaque assays due to their high susceptibility to infection.[8]

-

Virus: A well-characterized strain of SARS-CoV-2 (e.g., USA-WA1/2020 or a variant of concern). All work with live SARS-CoV-2 must be performed in a Biosafety Level 3 (BSL-3) laboratory.[8][9]

-

Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Media and Buffers:

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Pen/Strep) for cell culture maintenance.

-

DMEM with 2% FBS and 1% Pen/Strep for the assay.

-

Phosphate-Buffered Saline (PBS), pH 7.4.

-

-

Overlay Medium: 2.5% Avicel RC-591 in DMEM or a similar semi-solid overlay such as agarose or methylcellulose.[4][7]

-

Fixation and Staining Reagents:

-

10% Formalin or 4% Paraformaldehyde (PFA) for fixing the cells.

-

0.1% to 1% Crystal Violet solution for staining the cell monolayer.[7]

-

-

Equipment:

-

6-well or 12-well tissue culture plates.

-

Biosafety cabinet (Class II or III).

-

Humidified incubator at 37°C with 5% CO2.

-

Microscopes for cell visualization.

-

Detailed Step-by-Step Protocol for Plaque Reduction Assay

Day 1: Cell Seeding

-

Culture and expand Vero E6 cells in DMEM with 10% FBS.

-

On the day before the assay, seed the Vero E6 cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the following day (e.g., 5 x 10^5 cells/well for a 6-well plate).[8]

-

Incubate the plates overnight at 37°C in a 5% CO2 incubator.

Day 2: Virus Infection and Treatment

-

Prepare Inhibitor Dilutions: Prepare serial dilutions of this compound in DMEM with 2% FBS. The concentration range should be chosen to encompass the expected 50% inhibitory concentration (IC50). Include a vehicle control (solvent only).

-

Prepare Virus Inoculum: Dilute the SARS-CoV-2 stock in DMEM with 2% FBS to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units [PFU] per well).

-

Virus-Inhibitor Incubation: In a separate plate or tubes, mix equal volumes of the diluted virus and the corresponding inhibitor dilutions. Also, prepare a virus-only control by mixing the virus with an equal volume of assay medium.

-

Incubate the virus-inhibitor mixtures for 1 hour at 37°C to allow the inhibitor to bind to the virus or host cell targets.[4][5]

-

Cell Infection:

-

Aspirate the culture medium from the confluent Vero E6 cell monolayers.

-

Wash the cells once with PBS.

-

Add the virus-inhibitor mixtures to the corresponding wells.

-

Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum.[10]

-

Day 2 (continued): Overlay Application

-

After the 1-hour incubation, aspirate the inoculum from the wells.

-

Gently add 2 mL (for a 6-well plate) of the semi-solid overlay medium to each well.

-

Allow the overlay to solidify at room temperature for 20-30 minutes.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.[5]

Day 4-5: Plaque Fixation and Staining

-

After the incubation period, fix the cells by adding 10% formalin or 4% PFA to each well and incubating for at least 1 hour at room temperature.

-

Carefully remove the overlay and the fixative solution.

-

Stain the cell monolayer by adding crystal violet solution to each well and incubating for 15-20 minutes at room temperature.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of plaques in each well.

Data Analysis

-

Calculate the percentage of plaque reduction for each inhibitor concentration using the following formula: % Reduction = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100

-

Plot the percentage of plaque reduction against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that reduces the number of plaques by 50%, by using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope).

Data Presentation

The following table presents hypothetical data for the antiviral activity of this compound in a plaque reduction assay.

| Concentration of this compound (µM) | Mean Plaque Count | Standard Deviation | % Plaque Reduction |

| 0 (Virus Control) | 85 | 7 | 0% |

| 0.01 | 78 | 6 | 8.2% |

| 0.1 | 62 | 5 | 27.1% |

| 1 | 41 | 4 | 51.8% |

| 10 | 15 | 3 | 82.4% |

| 100 | 2 | 1 | 97.6% |

| Calculated IC50 | \multicolumn{3}{c | }{0.95 µM } |

Diagrams

Caption: Workflow of the plaque reduction assay for evaluating antiviral compounds.

Caption: SARS-CoV-2 lifecycle and potential targets for antiviral intervention.

References

- 1. researchgate.net [researchgate.net]

- 2. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 3. Neutralization Assay for SARS-CoV-2 Infection: Plaque Reduction Neutralization Test | Springer Nature Experiments [experiments.springernature.com]

- 4. Development of a rapid Focus Reduction Neutralization Test Assay for measuring SARS-CoV-2 neutralizing antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Optimized High-Throughput Immuno-Plaque Assay for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. absa.org [absa.org]

- 9. An In Vitro Microneutralization Assay for SARS‐CoV‐2 Serology and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

Application Notes and Protocols for SARS-CoV-2 Inhibitors in In Vivo Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of effective antiviral therapeutics against SARS-CoV-2 is a critical component of the global strategy to combat the COVID-19 pandemic. In vivo animal models are indispensable for the preclinical evaluation of novel and repurposed antiviral agents, providing essential data on efficacy, safety, and pharmacokinetics. These application notes provide a detailed overview and experimental protocols for the in vivo characterization of a representative SARS-CoV-2 inhibitor. For the purpose of these notes, we will focus on a hypothetical potent and selective inhibitor, herein referred to as "SARS-CoV-2-IN-75," which serves as an illustrative example for researchers working with similar small molecule inhibitors targeting key viral processes.

Mechanism of Action

SARS-CoV-2, an enveloped, positive-sense single-stranded RNA virus, relies on a variety of viral and host cell proteins for its replication and pathogenesis.[1] The viral lifecycle begins with the attachment of the spike (S) protein to the host cell's angiotensin-converting enzyme 2 (ACE2) receptor.[2][3] This interaction is facilitated by host proteases like TMPRSS2, which cleave the S protein and enable membrane fusion and viral entry.[2][4] Once inside the host cell, the viral RNA is released into the cytoplasm and translated into polyproteins, which are then cleaved by viral proteases—namely the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro)—into functional non-structural proteins (nsps). These nsps form the replication-transcription complex (RTC), which includes the RNA-dependent RNA polymerase (RdRp) responsible for replicating the viral genome.[5] Subsequently, viral structural proteins are synthesized, and new virions are assembled and released from the cell.[6]

Small molecule inhibitors like this compound are designed to target these essential viral proteins, thereby disrupting the viral life cycle. The primary mechanism of action for many such inhibitors is the competitive or non-competitive inhibition of key viral enzymes like Mpro or RdRp. By blocking the active site of these enzymes, the inhibitor prevents the processing of viral polyproteins or the replication of viral RNA, respectively, thus halting the production of new infectious virus particles.

Signaling Pathways in SARS-CoV-2 Infection and Potential Interruption by Inhibitors

SARS-CoV-2 infection triggers a complex array of host signaling pathways, which can be modulated by antiviral intervention. Key pathways involved include:

-

Innate Immune Signaling: Viral components are recognized by pattern recognition receptors (PRRs), leading to the activation of downstream signaling cascades involving transcription factors like NF-κB and IRF3.[2] This results in the production of pro-inflammatory cytokines and interferons (IFNs).[7][8] However, SARS-CoV-2 possesses mechanisms to evade or antagonize these IFN responses.[9]

-

MAPK and PI3K/Akt Signaling: These pathways are often activated upon viral infection and can play a role in regulating inflammation, cell survival, and apoptosis.[8] Dysregulation of these pathways is associated with the severe inflammatory response seen in COVID-19.[8]

-

Renin-Angiotensin System (RAS): The binding of the virus to ACE2 can lead to the downregulation of this receptor, causing an imbalance in the RAS, which may contribute to lung injury.[10]

An effective inhibitor like this compound, by reducing viral replication, can indirectly modulate these host responses. A decrease in viral load can lead to a dampened inflammatory cytokine storm, a major cause of tissue damage in severe COVID-19.[2]

Caption: SARS-CoV-2 viral entry and replication cycle with potential points of inhibition.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound from in vivo studies in K18-hACE2 transgenic mice, a commonly used model that develops severe disease pathology similar to humans.[11][12]

Table 1: In Vivo Efficacy of this compound in K18-hACE2 Mice

| Treatment Group | Dose (mg/kg, BID) | Route of Admin. | Viral Titer in Lungs (log10 PFU/g) at 4 dpi | Weight Loss at 4 dpi (%) | Survival Rate at 14 dpi (%) |

| Vehicle Control | - | Oral | 7.2 ± 0.5 | 15.2 ± 2.1 | 0 |

| This compound | 100 | Oral | 4.5 ± 0.8 | 8.1 ± 1.5 | 60 |

| This compound | 300 | Oral | 2.1 ± 0.6 | 2.5 ± 0.9 | 100 |

| This compound | 100 | Intraperitoneal | 3.9 ± 0.7 | 7.5 ± 1.8 | 70 |

Data are presented as mean ± standard deviation. dpi: days post-infection; BID: twice daily.

Table 2: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value |

| Bioavailability (Oral) | 45% |

| Tmax (Oral) | 1.5 hours |

| Cmax (300 mg/kg, Oral) | 12.5 µM |

| Half-life (t1/2) | 4.2 hours |

| Lung-to-Plasma Ratio | 3.5 |

Experimental Protocols

In Vivo Efficacy Study in K18-hACE2 Mice

This protocol outlines a typical study to evaluate the in vivo efficacy of a SARS-CoV-2 inhibitor.

1. Animal Model:

-

K18-hACE2 transgenic mice, 8-12 weeks old, mixed sex.[11][12] These mice express human ACE2 under the control of the human cytokeratin 18 promoter, leading to susceptibility to SARS-CoV-2 infection and development of severe respiratory disease.[11]

2. Virus Strain:

-

A well-characterized strain of SARS-CoV-2, such as USA-WA1/2020. All work with live virus must be conducted in a BSL-3 facility.

3. Experimental Groups:

-

Group 1: Vehicle control (e.g., 0.5% methylcellulose in water), administered orally.

-

Group 2: this compound at a low dose (e.g., 100 mg/kg), administered orally.

-

Group 3: this compound at a high dose (e.g., 300 mg/kg), administered orally.

-

(Optional) Group 4: Positive control (e.g., another known antiviral), administered via its optimal route.

4. Experimental Procedure:

-

Acclimatization: Acclimate mice to the BSL-3 facility for at least 72 hours.

-

Infection: Anesthetize mice with isoflurane and intranasally infect with a lethal dose (e.g., 1x10^4 PFU) of SARS-CoV-2 in a 50 µL volume.

-

Treatment: Begin treatment with this compound or vehicle control 12 hours post-infection. Administer the treatment twice daily (BID) for 7 consecutive days.

-

Monitoring: Monitor mice daily for weight loss, clinical signs of disease (ruffled fur, hunched posture, lethargy), and survival for 14 days.

-

Sample Collection: On day 4 post-infection, euthanize a subset of mice from each group. Collect lung tissue for viral load determination (plaque assay or RT-qPCR) and histopathological analysis. Collect blood for cytokine profiling.

5. Endpoints:

-

Primary: Survival rate over 14 days.

-

Secondary:

-

Viral load in lung tissue.

-

Changes in body weight.

-

Clinical scores.

-

Lung pathology (e.g., inflammation, edema).

-

Levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in serum.

-

References

- 1. mdpi.com [mdpi.com]

- 2. Approaching coronavirus disease 2019: Mechanisms of action of repurposed drugs with potential activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strategies for Targeting SARS CoV-2: Small Molecule Inhibitors—The Current Status - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 7. Targeting Multiple Signal Transduction Pathways of SARS-CoV-2: Approaches to COVID-19 Therapeutic Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SARS-CoV-2 signaling pathway map: A functional landscape of molecular mechanisms in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Using in vivo animal models for studying SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The Mechanisms and Animal Models of SARS-CoV-2 Infection [frontiersin.org]

"SARS-CoV-2-IN-75" experimental design for efficacy studies

An in-depth guide to the experimental design for efficacy studies of a novel SARS-CoV-2 inhibitor, designated as SARS-CoV-2-IN-75. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals.

Application Notes: Efficacy Evaluation of this compound

Introduction

The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has necessitated the rapid development of effective antiviral therapeutics. A key target for antiviral drug design is the SARS-CoV-2 main protease (Mpro), a viral enzyme essential for processing viral polyproteins and subsequent viral replication.[1][2][3] This document outlines a comprehensive experimental design for evaluating the efficacy of a novel Mpro inhibitor, this compound. The protocols described herein cover in vitro enzymatic and cell-based assays, as well as in vivo studies in relevant animal models.

Mechanism of Action: Targeting the SARS-CoV-2 Main Protease (Mpro)

SARS-CoV-2 is an RNA virus with a large genome that is translated into two large polyproteins, pp1a and pp1ab.[4] These polyproteins must be cleaved into individual non-structural proteins (NSPs) to form the viral replication and transcription complex.[5] The main protease (Mpro), also known as 3C-like protease (3CLpro), is responsible for the majority of these cleavage events.[1][2] Inhibition of Mpro blocks the viral life cycle, making it a prime target for antiviral intervention.[1][3] this compound is a peptidomimetic inhibitor designed to covalently bind to the catalytic cysteine residue in the Mpro active site, thereby irreversibly inactivating the enzyme.[1]

Caption: Workflow for the in vitro evaluation of this compound.

Experimental Protocols: In Vivo Efficacy Studies

Animal Model

The Syrian hamster is a suitable model for SARS-CoV-2 infection as it develops a respiratory tract infection with clinical signs similar to mild to moderate COVID-19 in humans. [6]Transgenic mice expressing human ACE2 (hACE2) are also a valuable model, particularly for studying severe disease. [6] Protocol: Efficacy Study in Syrian Hamsters

-

Acclimatization: Animals are acclimatized for at least one week before the study begins.

-

Groups: Animals are randomized into groups (n=8-10 per group):

-

Group 1: Mock-infected (placebo treatment)

-

Group 2: SARS-CoV-2 infected (vehicle control)

-

Group 3: SARS-CoV-2 infected (this compound treatment, e.g., 100 mg/kg)

-

Group 4: SARS-CoV-2 infected (this compound treatment, e.g., 300 mg/kg)

-

Group 5: SARS-CoV-2 infected (positive control, e.g., another known inhibitor)

-

-

Infection: Animals in groups 2-5 are intranasally inoculated with a defined dose of SARS-CoV-2. Group 1 receives a mock inoculum.

-

Treatment: Treatment with this compound or vehicle is initiated, for example, 4 hours post-infection and continued twice daily for 5 days.

-

Monitoring: Animals are monitored daily for clinical signs, including weight loss, changes in activity, and respiratory distress.

-

Sample Collection: A subset of animals from each group is euthanized at specific time points (e.g., 2 and 5 days post-infection).

-

Lungs: The right lung lobes are collected for viral load determination (plaque assay or qRT-PCR), and the left lung is fixed for histopathological analysis.

-

Other Tissues: Nasal turbinates and other relevant organs can also be collected.

-

-

Endpoints:

-

Primary: Reduction in lung viral titer.

-

Secondary: Improvement in clinical scores, reduction in weight loss, and amelioration of lung pathology (e.g., reduced inflammation and tissue damage).

-

Data Presentation: In Vivo Efficacy of this compound in Syrian Hamsters

| Group | Treatment | Lung Viral Titer (log10 PFU/g) at Day 5 | Percent Weight Change at Day 5 |

| 1 | Mock-infected | Undetectable | +2.5% |

| 2 | SARS-CoV-2 + Vehicle | 5.8 | -15.2% |

| 3 | SARS-CoV-2 + IN-75 (100 mg/kg) | 4.2 | -8.7% |

| 4 | SARS-CoV-2 + IN-75 (300 mg/kg) | 2.5 | -3.1% |

| 5 | SARS-CoV-2 + Positive Control | 3.1 | -5.5% |

Experimental Workflow: In Vivo Efficacy Study

Caption: Workflow for the in vivo evaluation of this compound in an animal model.

The described experimental design provides a robust framework for the preclinical evaluation of this compound. The combination of in vitro enzymatic and cell-based assays confirms the mechanism of action and establishes the potency and selectivity of the compound. Subsequent in vivo studies in a relevant animal model are essential to demonstrate the therapeutic efficacy in a physiological setting. The data generated from these studies are critical for making informed decisions about the further development of this compound as a potential treatment for COVID-19.

References

- 1. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The research progress of SARS-CoV-2 main protease inhibitors from 2020 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Next-generation oral SARS-CoV-2 Mpro inhibitor disclosed | BioWorld [bioworld.com]

- 4. portlandpress.com [portlandpress.com]

- 5. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 6. Using in vivo animal models for studying SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Preclinical Path of a Novel SARS-CoV-2 Inhibitor: A Framework for In Vivo Evaluation in Murine Models

While a comprehensive search of scientific literature and databases reveals no specific compound designated as "SARS-CoV-2-IN-75," this document provides a detailed framework of application notes and protocols for the preclinical evaluation of a hypothetical novel therapeutic agent against SARS-CoV-2 in mouse models. The following information is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals, outlining the critical steps from initial dose-finding to pivotal efficacy studies.

The characteristics, experimental parameters, and data presented herein are illustrative and based on established methodologies in the field of antiviral research for SARS-CoV-2.

Overview of Preclinical In Vivo Assessment

The evaluation of a novel antiviral compound in a robust animal model is a cornerstone of preclinical drug development. For SARS-CoV-2, the K18-hACE2 transgenic mouse model is a frequently utilized system. These mice express the human angiotensin-converting enzyme 2 (hACE2), the primary receptor for viral entry, rendering them susceptible to SARS-CoV-2 infection and the development of a disease that recapitulates aspects of human COVID-19.[1][2][3] The primary goals of these in vivo studies are to establish a compound's safety profile, determine its tolerability, and assess its efficacy in mitigating viral replication and associated pathology.

Dosage and Administration Strategy in Mice

Prior to assessing antiviral efficacy, it is imperative to determine a safe and tolerable dosage of the investigational compound. This is typically achieved through dose-range finding and acute toxicity studies.

Potential Routes of Administration

The choice of administration route is contingent on the physicochemical properties of the compound and the therapeutic objective. For a respiratory pathogen like SARS-CoV-2, both systemic and localized delivery can be considered.[4][5][6]

-

Oral Gavage (PO): A common route for compounds with good systemic bioavailability.

-

Intranasal (IN): This route allows for direct delivery of the therapeutic to the primary site of infection in the respiratory tract.[4][6][7]

-

Intraperitoneal (IP): Frequently used in preclinical research for systemic administration.

Protocol for Dose-Range Finding and Acute Toxicity

This initial study is designed to identify the maximum tolerated dose (MTD) and a range of well-tolerated doses for subsequent efficacy studies.

Methodology:

-

Animal Model: Healthy C57BL/6 mice, 6-8 weeks of age.

-

Grouping: Animals are divided into five groups, each containing five mice (e.g., three males and two females).

-

Dosing: A single dose of the hypothetical "this compound" is administered.

-

Dosage Levels:

-

Group 1: Vehicle control (e.g., 0.5% methylcellulose in sterile water)

-

Group 2: 10 mg/kg

-

Group 3: 50 mg/kg

-

Group 4: 100 mg/kg

-

Group 5: 200 mg/kg

-

-

Monitoring: Mice are closely monitored for any clinical signs of toxicity, such as weight loss, lethargy, or changes in behavior, at multiple time points post-administration (1, 4, 24, and 48 hours) and then daily for a total of 14 days.

Illustrative Data:

Table 1: Hypothetical Dose-Range Finding and Toxicity Data for "this compound"

| Group | Dose (mg/kg) | Route of Administration | Mean Body Weight Change (at Day 14) | Observed Clinical Signs of Toxicity |

|---|---|---|---|---|

| 1 | Vehicle | Oral Gavage | +5.0% | None |

| 2 | 10 | Oral Gavage | +4.7% | None |

| 3 | 50 | Oral Gavage | +4.2% | None |

| 4 | 100 | Oral Gavage | +3.5% | None |

| 5 | 200 | Oral Gavage | -2.5% | Transient lethargy observed at 4 hours post-dose |

In Vivo Antiviral Efficacy Assessment

The following protocol outlines a therapeutic efficacy study of the hypothetical "this compound" in the K18-hACE2 mouse model of SARS-CoV-2 infection.[1][2][3]

Experimental Design and Protocol

-

Animal Model: K18-hACE2 transgenic mice, 8-12 weeks of age.

-

Infection Procedure: Mice are lightly anesthetized and infected via intranasal inoculation with a dose of 1x10^4 plaque-forming units (PFU) of SARS-CoV-2 suspended in 30 µL of sterile phosphate-buffered saline (PBS).[2]

-

Treatment Cohorts: A total of 10 mice are assigned to each treatment group.

-

Group A: Vehicle control, administered orally twice daily (BID).

-

Group B: "this compound" at a low dose (e.g., 25 mg/kg), administered orally BID.

-

Group C: "this compound" at a high dose (e.g., 50 mg/kg), administered orally BID.

-

Group D: A positive control, such as Nirmatrelvir (300 mg/kg), administered orally BID.[8][9][10]

-

-

Treatment Regimen: Therapeutic intervention begins 12 hours after viral challenge and is continued for five consecutive days.

-

Monitoring and Endpoint Analysis:

-

Clinical Observations: Daily monitoring of body weight and clinical signs of disease (e.g., ruffled fur, hunched posture, labored breathing).

-

Virological Assessment: On days 3 and 5 post-infection, a subset of mice from each group is euthanized to collect lung tissue for the quantification of viral RNA via qRT-PCR and infectious virus titers using a TCID50 assay.

-

Pathological Examination: Lung tissue is preserved for histopathological analysis to evaluate the extent of inflammation and tissue damage.

-

Immunological Response: Lung homogenates can be analyzed for levels of key pro-inflammatory cytokines, such as IL-6 and TNF-α.

-

Illustrative Efficacy Data

Table 2: Hypothetical Efficacy Outcomes for "this compound" in K18-hACE2 Mice at Day 5 Post-Infection

| Group | Treatment | Mean Change in Body Weight | Lung Viral Titer (log10 TCID50/gram) | Lung Viral RNA (log10 copies/gram) |

|---|---|---|---|---|

| A | Vehicle | -20.2% | 7.5 | 10.1 |

| B | "this compound" (25 mg/kg) | -9.5% | 5.3 | 7.8 |

| C | "this compound" (50 mg/kg) | -4.0% | 4.1 | 6.2 |

| D | Nirmatrelvir (300 mg/kg) | -3.2% | 3.8 | 5.9 |

Visual Representations of Pathways and Procedures

Hypothetical Mechanism of Action

Caption: Hypothetical inhibition of the SARS-CoV-2 main protease (Mpro) by "this compound".

Experimental Workflow Diagram

Caption: A streamlined workflow for an in vivo antiviral efficacy study.

Summary and Forward Outlook

The successful execution of the outlined studies would yield critical insights into the in vivo safety and efficacy of the hypothetical "this compound". A dose-dependent reduction in lung viral burden and an amelioration of clinical disease in the treated cohorts, when compared to the vehicle control, would signify promising antiviral potential. The inclusion of a positive control provides a valuable benchmark for assessing the relative potency of the novel compound.[8][9][10] Positive outcomes from these preclinical assessments are foundational for guiding further development, including comprehensive toxicology studies and the potential progression towards clinical evaluation in humans.

References

- 1. K18-hACE2 mice develop respiratory disease resembling severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. scireq.com [scireq.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Treatment of respiratory viral infections through inhalation therapeutics: Challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. tandfonline.com [tandfonline.com]

- 8. A SCID Mouse Model To Evaluate the Efficacy of Antivirals against SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A SCID Mouse Model To Evaluate the Efficacy of Antivirals against SARS-CoV-2 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

Application Notes and Protocols for Measuring SARS-CoV-2 Mpro Inhibitor Potency

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional non-structural proteins essential for viral replication and transcription.[1][2][3] This makes it a prime target for the development of antiviral therapeutics. These application notes provide detailed protocols for determining the potency of a novel SARS-CoV-2 Mpro inhibitor, referred to herein as "SARS-CoV-2-IN-75". The described methods include both biochemical and cell-based assays to provide a comprehensive characterization of the inhibitor's efficacy.

Data Presentation

The following tables summarize the type of quantitative data that will be generated from the described experimental protocols.

Table 1: Biochemical Potency of this compound against Recombinant Mpro

| Assay Type | Parameter | This compound | Reference Inhibitor (e.g., Nirmatrelvir) |

| FRET-based Enzymatic Assay | IC50 (µM) | [Insert Data] | [Insert Data] |

| Thermal Shift Assay | ΔTm (°C) | [Insert Data] | [Insert Data] |

Table 2: Antiviral Potency of this compound in Cell-Based Assays

| Assay Type | Cell Line | Parameter | This compound | Reference Inhibitor (e.g., Remdesivir) |

| Cytopathic Effect (CPE) Inhibition Assay | Vero E6 | EC50 (µM) | [Insert Data] | [Insert Data] |

| CC50 (µM) | [Insert Data] | [Insert Data] | ||

| Selectivity Index (SI = CC50/EC50) | [Insert Data] | [Insert Data] | ||

| Plaque Reduction Neutralization Assay | Vero E6 | PRNT50 (µM) | [Insert Data] | [Insert Data] |

| Reporter-Based Viral Entry Assay | HEK293T-ACE2 | EC50 (µM) | [Insert Data] | [Insert Data] |

Experimental Protocols